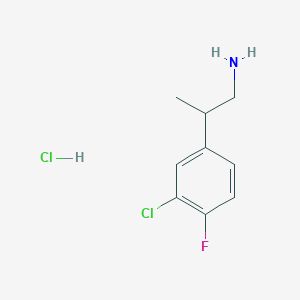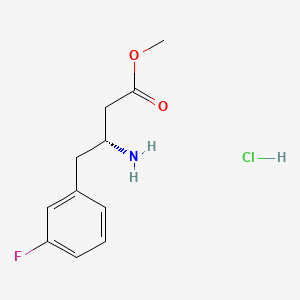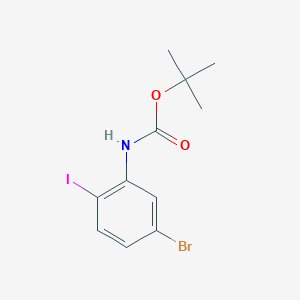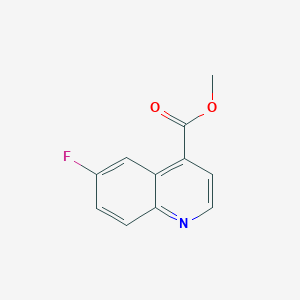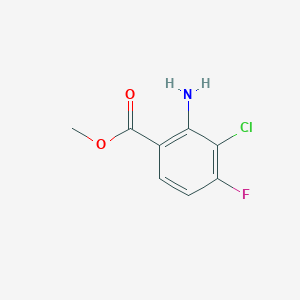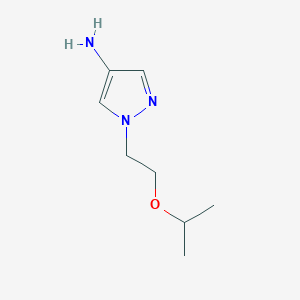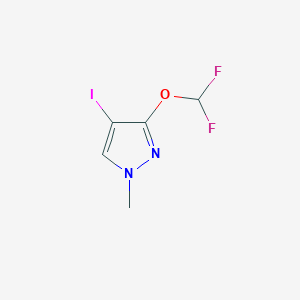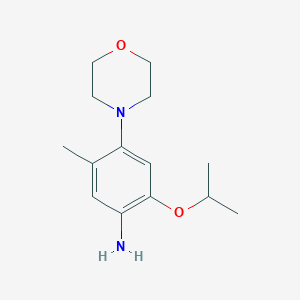
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
The synthesis of 5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the aniline core: This can be achieved through nitration of a suitable aromatic precursor followed by reduction to form the aniline.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Attachment of the propan-2-yloxy group: This can be done through etherification reactions using appropriate alkylating agents.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate or a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism by which 5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline can be compared with other similar compounds to highlight its uniqueness:
4-Methyl-2-(morpholin-4-yl)aniline: Lacks the propan-2-yloxy group, which may affect its reactivity and applications.
5-Methyl-4-(piperidin-4-yl)-2-(propan-2-yloxy)aniline: Contains a piperidine ring instead of morpholine, which could influence its chemical and biological properties.
5-Methyl-4-(morpholin-4-yl)-2-(ethoxy)aniline: Has an ethoxy group instead of propan-2-yloxy, potentially altering its solubility and reactivity.
These comparisons help to understand the specific features and advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
5-methyl-4-morpholin-4-yl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)18-14-9-13(11(3)8-12(14)15)16-4-6-17-7-5-16/h8-10H,4-7,15H2,1-3H3 |
Clave InChI |
UDDMQEWXESIRNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2CCOCC2)OC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


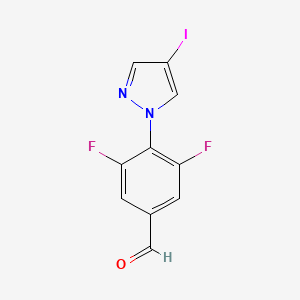

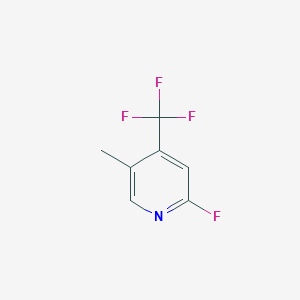
![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)


